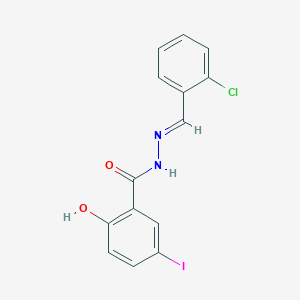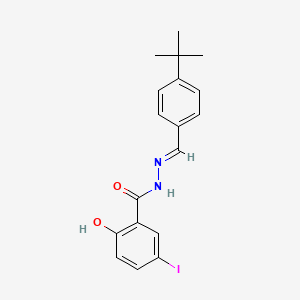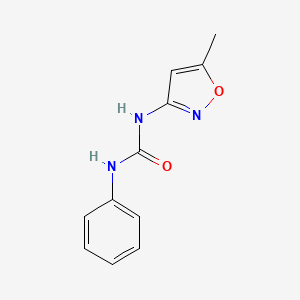
N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide
Overview
Description
N-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide, commonly known as Iodo-N-(2-chlorobenzylidene)-salicylhydrazide (ICBSH), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative that possesses both antibacterial and antifungal properties.
Scientific Research Applications
N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to exhibit significant activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against several fungal strains, including Candida albicans and Aspergillus niger.
Mechanism of Action
The mechanism of action of N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to bind to the cell wall of bacteria and fungi, disrupting their normal growth and replication processes. This leads to the death of the microorganisms and the prevention of further infection.
Biochemical and Physiological Effects
N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been found to have minimal toxicity and is relatively safe for use in laboratory experiments. It has been shown to have no significant effect on the growth and development of mammalian cells, making it a promising candidate for further research. However, more studies are needed to determine the long-term effects of N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide exposure on human health.
Advantages and Limitations for Lab Experiments
N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its antibacterial and antifungal properties make it a promising candidate for the development of new antimicrobial agents. However, N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide is sensitive to light and heat, which can affect its stability and potency.
Future Directions
There are several future directions for the research and development of N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide. One potential application is in the development of new antimicrobial agents. N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to be effective against a wide range of bacteria and fungi, and further research could lead to the development of new drugs for the treatment of infectious diseases. Another potential application is in the field of nanotechnology. N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide has been shown to have potential as a coating material for nanoparticles, which could be used in various biomedical applications. Additionally, more studies are needed to determine the long-term effects of N'-(2-chlorobenzylidene)-2-hydroxy-5-iodobenzohydrazide exposure on human health, which could inform the development of safety guidelines for its use in laboratory experiments.
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxy-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2/c15-12-4-2-1-3-9(12)8-17-18-14(20)11-7-10(16)5-6-13(11)19/h1-8,19H,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRZKEFENOQLHF-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)I)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)I)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B3873361.png)

![2-(3,4-dimethylphenyl)-4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873368.png)
![2-hydroxy-5-iodo-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3873374.png)



![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3873407.png)


![8-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873444.png)
![N'-[1-(2-furyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3873451.png)
![[4-(2-{[(2-chlorobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3873453.png)
